

# comparative Orbifloxacin crystal forms solubility studies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Orbifloxacin

CAS No.: 113617-63-3

Cat. No.: S538191

[Get Quote](#)

## Comparative Overview of Orbifloxacin Solid Forms

The table below summarizes the key solid forms of **orbifloxacin** identified in scientific literature.

| Solid Form                 | Key Structural Features                                                                                | Reported Solubility                                                                                      | Stability & Transformation                                                                        |
|----------------------------|--------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| <b>Hemihydrate</b> [1] [2] | Zwitterionic molecule; crystal lattice contains 0.5 water molecules per orbifloxacin molecule [1] [2]. | Slightly soluble in water (~1.5 g/L at pH >5.8); sparingly soluble in acidic media (0.01-0.1 M HCl) [3]. | Stable under ambient conditions; converts to anhydrous form upon heating; can reabsorb water [1]. |
| <b>Anhydrous</b> [1] [2]   | Isomorphous with hemihydrate form; same crystal structure but without water molecules [1] [2].         | Slightly higher solubility than hemihydrate in acidic media (6.30–26.23 g/L) [3].                        | Obtained by dehydrating hemihydrate; can rehydrate back to hemihydrate [1].                       |

| Solid Form                      | Key Structural Features                                                                                                            | Reported Solubility                                                                  | Stability & Transformation                                                          |
|---------------------------------|------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| <b>Multicomponent Salts</b> [3] | Includes hydrochloride monohydrate, nitrate monohydrate, and a phosphate salt-cocrystal hybrid. Crystal structures determined [3]. | Developed to improve solubility and overcome stability issues of pure API forms [3]. | Aims to provide more consistent drug dosage by avoiding variable water content [3]. |

## Experimental Insights and Methodologies

The following section details key experimental approaches used to characterize **orbifloxacin** solid forms.

### Core Characterization Techniques

Researchers typically use a combination of techniques to identify and characterize different solid forms [1]:

- **Single-Crystal X-ray Diffraction (SCXRD):** Used to determine the precise three-dimensional crystal structure, confirming the zwitterionic nature of the molecule and the presence of water molecules in the hemihydrate [1] [3].
- **Powder X-ray Diffraction (PXRD):** Provides a fingerprint for each solid form, used for phase identification and to monitor solid-state transformations [1] [3].
- **Thermal Analysis (TG/DTA):** Measures weight loss and heat flow associated with thermal events. This technique is crucial for detecting water loss from hydrates and understanding phase transitions [1] [3].
- **Infrared Spectroscopy (FTIR-ATR):** Identifies characteristic functional groups and can show shifts in peaks that indicate different intermolecular interactions, such as the formation of carboxylate ions in the zwitterion [1].

### Solubility and Stability Protocols

- **Equilibrium Solubility Measurement:** Solubility is typically determined by placing an excess of the solid form in a solvent (e.g., water, buffers of varying pH) and agitating the suspension (e.g., at 150 rpm) at a constant temperature (e.g., 25°C) until equilibrium is reached, often up to 48 hours. The

concentration of dissolved **orbifloxacin** in the saturated solution is then quantified, for instance, using HPLC [1] [3].

- **Solid-State Transformation Studies:** The reversible transformation between hemihydrate and anhydrate forms is studied by controlled drying (e.g., heating) and wetting experiments. Techniques like PXRD and TG/DTA are used to monitor the physical changes and confirm the phase conversion [1].

## Solid Form Transformation Pathway

The relationship and interconversion between the primary **orbifloxacin** solid forms can be visualized as follows:



[Click to download full resolution via product page](#)

This diagram illustrates the dynamic relationship between **orbifloxacin**'s solid forms. The hemihydrate and anhydrous forms can reversibly interconvert based on environmental humidity, which is a critical factor for dosage consistency [1] [3]. The development of multicomponent salts offers an alternative path to create more stable and soluble forms with fixed compositions [3].

## Key Implications for Drug Development

- **Polymorphism and Solubility:** The significant discrepancy in solubility reports in different pharmacopeias ("freely soluble" vs. "very slightly soluble") is likely due to the analysis of different polymorphic or hydrated forms, underscoring the critical need for solid-form control during drug product development [1] [2].
- **Bioavailability Considerations:** As solubility is a key factor influencing a drug's dissolution rate and bioavailability, the choice of a specific solid form (or a multicomponent crystal) can directly impact the therapeutic efficacy of **orbifloxacin** [1] [3].

- **Dosage Consistency:** The isomorphous nature of the hemihydrate and anhydrate forms means they can interchange without collapsing the crystal lattice, potentially leading to variations in water content and, consequently, drug dosage in the final product if not properly controlled [3].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Structure, Solubility and Stability of Orbifloxacin Crystal ... [pmc.ncbi.nlm.nih.gov]
2. Structure, Solubility and Stability of Orbifloxacin Crystal ... [mdpi.com]
3. Three new orbifloxacin multicomponent crystal forms ... [sciencedirect.com]

To cite this document: Smolecule. [comparative Orbifloxacin crystal forms solubility studies].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b538191#comparative-orbifloxacin-crystal-forms-solubility-studies>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)